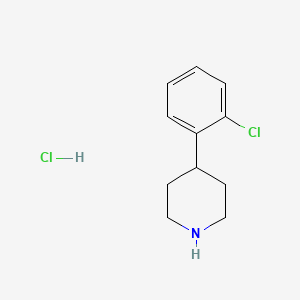

4-(2-Chlorophenyl)piperidine hydrochloride

Overview

Description

4-(2-Chlorophenyl)piperidine hydrochloride is a piperidine derivative featuring a 2-chlorophenyl substituent directly attached to the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity . The chlorine atom at the 2-position on the phenyl ring introduces steric and electronic effects that can modulate interactions with biological targets, such as receptors or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(2-Chlorophenyl)piperidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests an affinity for various neurotransmitter receptors, including:

- Dopamine D2 Receptors : Involved in mood regulation and implicated in disorders such as schizophrenia.

- Serotonin 5-HT Receptors : Important for mood stabilization and the treatment of anxiety and depression.

Interaction Studies

Research has shown that this compound can modulate neurotransmitter systems effectively. In vitro studies indicate its potential to bind selectively to dopamine and serotonin receptors, which could lead to the development of new medications with fewer side effects compared to existing treatments.

Neurological Disorders

This compound is primarily investigated for its role in treating various neurological conditions. It serves as a lead compound in drug discovery efforts aimed at developing more effective medications for:

- Depression

- Anxiety Disorders

- Schizophrenia

The compound's unique structure allows it to interact selectively with receptor subtypes, potentially leading to improved therapeutic profiles.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. Compounds with similar structures have demonstrated activity against various bacterial and fungal strains, suggesting that derivatives of this compound may also possess antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

- Neurochemical Research : A study highlighted its use as a chemical probe in neurochemical research to investigate receptor-ligand interactions .

- Antimicrobial Studies : Research comparing newly synthesized piperidine derivatives showed enhanced activity against specific fungi when compared to standard drugs like fluconazole .

- Pharmacological Profiles : Ongoing studies are essential for elucidating the complete pharmacological profile of this compound, focusing on its binding affinity to various biological targets and its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-(2-Chlorophenyl)piperidine hydrochloride and its analogs:

Key Observations:

- In contrast, bulkier groups like diphenylmethoxy () or sulfonyl () may reduce membrane permeability.

- Molecular Weight : The target compound’s lower molecular weight (~234 g/mol) compared to analogs (e.g., 303.83 g/mol in ) suggests better bioavailability and solubility.

- Heterocyclic Modifications : Compounds with triazole rings () or carboxamide groups () exhibit distinct bioactivity profiles, often targeting enzymes or receptors with high specificity.

Pharmacological and Toxicological Insights

- Biological Activity : Piperidine derivatives with chlorine substituents are frequently explored for CNS activity. For example, dyclonine hydrochloride (a piperidine derivative) acts as a local anesthetic by blocking sodium channels . The 2-chlorophenyl group in the target compound may similarly enhance lipid solubility, prolonging its duration of action.

- Toxicity and Regulation: Limited ecological and toxicity data are noted for many analogs (e.g., highlights incomplete environmental impact studies for 4-(Diphenylmethoxy)piperidine HCl). This underscores the need for rigorous safety assessments for the target compound.

Biological Activity

4-(2-Chlorophenyl)piperidine hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound is characterized by its piperidine ring substituted with a chlorophenyl group. Its chemical formula is and it has a molecular weight of approximately 201.68 g/mol. This structure is pivotal for its biological interactions.

1. Interaction with Enzymes:

The compound exhibits significant interactions with various enzymes, notably cholinesterases. It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

2. Antitumor Activity:

Research indicates that this compound demonstrates antitumor properties against several cancer cell lines, including HCT-116 and PC-3 . The mechanism involves modulation of cell signaling pathways that regulate apoptosis and cellular proliferation.

3. Neuroprotective Effects:

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. It modulates pathways associated with oxidative stress and inflammation, potentially reducing neuronal damage .

Biological Activity Overview

| Biological Activity | Effect | Target |

|---|---|---|

| Cholinesterase Inhibition | Increases acetylcholine levels | AChE, BuChE |

| Antitumor Activity | Reduces proliferation | Various cancer cell lines |

| Neuroprotection | Protects neurons from damage | Neurotransmitter systems |

| Antioxidant Activity | Reduces oxidative stress | Cellular pathways |

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on the HCT-116 colorectal cancer cell line. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

In a murine model of Alzheimer’s disease, administration of the compound resulted in significant improvements in memory retention and reduced amyloid plaque formation. Behavioral assays demonstrated enhanced cognitive function, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage:

Q & A

Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)piperidine hydrochloride, and how can purity be validated?

Basic Question

Methodological Answer:

- Synthesis Routes :

- Nucleophilic substitution reactions using piperidine derivatives and 2-chlorophenyl precursors under basic conditions (e.g., triethylamine or DMF as solvents) are common. For example, sulfonyl chloride intermediates can facilitate coupling .

- Purification techniques include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate high-purity products .

- Validation :

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Advanced Question

Methodological Answer:

- DFT Calculations :

- Solvent Effects :

Q. What analytical techniques are critical for structural confirmation of this compound?

Basic Question

Methodological Answer:

-

Key Techniques :

Technique Parameters Expected Data NMR (400 MHz, DO) δ 1.5–2.0 (piperidine protons) HPLC-MS ESI+ mode, m/z 230.7 [M+H] Retention time: 8.2 min FT-IR KBr pellet, cm 2800–2900 (C-H stretch)

Q. How can contradictions in reported reaction yields for piperidine derivatives be resolved?

Advanced Question

Methodological Answer:

- Experimental Design :

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, optimize yields by testing 60–100°C and 1–5 mol% catalyst .

- Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature contributes 70% variance in yield).

- Reproducibility :

Q. What safety protocols are essential when handling this compound?

Basic Question

Methodological Answer:

- PPE Requirements :

- First Aid :

Q. How does the electronic effect of the 2-chlorophenyl substituent influence piperidine ring stability?

Advanced Question

Methodological Answer:

- Mechanistic Studies :

- Steric Effects :

Q. How can researchers design stability-indicating assays for this compound?

Advanced Question

Methodological Answer:

- Forced Degradation :

- Expose to heat (80°C/72h), UV light (254 nm/48h), and oxidative conditions (3% HO/24h).

- HPLC Analysis : Monitor degradation products (e.g., dechlorinated byproduct at m/z 196.5) .

- Validation :

- ICH Q2(R1) guidelines for linearity (R > 0.999) and LOQ (0.1 µg/mL) .

Q. What strategies mitigate aggregation issues in aqueous solutions of this compound?

Advanced Question

Methodological Answer:

Properties

IUPAC Name |

4-(2-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIJVUSWGOXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620367 | |

| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82211-92-5 | |

| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.